molecular formula C20H15F2N3O2 B11475760 5-(2-fluorophenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-fluorophenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11475760
M. Wt: 367.3 g/mol
InChI Key: SYASQAAECRACGH-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated compounds.

Scientific Research Applications

5-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or block receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its dual fluorophenyl groups and specific structural configuration

Properties

Molecular Formula

C20H15F2N3O2

Molecular Weight

367.3 g/mol

IUPAC Name

5-(2-fluorophenyl)-6-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15F2N3O2/c1-23-16-11-25(13-9-7-12(21)8-10-13)18(14-5-3-4-6-15(14)22)17(16)19(26)24(2)20(23)27/h3-11H,1-2H3

InChI Key

SYASQAAECRACGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)C4=CC=C(C=C4)F

Origin of Product

United States

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